
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid typically involves multiple steps. One common method is the nitration of 5-(Benzyloxy)-4-fluorobenzoic acid, which introduces the nitro group into the molecule. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: 5-(Benzyloxy)-4-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often tested for their biological activity and potential therapeutic effects.
Medicine: The compound and its derivatives are investigated for their potential use as anti-inflammatory and antimicrobial agents. They are also explored for their role in drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and fluorine groups contribute to the compound’s stability and reactivity, influencing its overall activity.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-2-nitrobenzoic acid
- 5-(Benzyloxy)-2-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and fluorine groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its distinct biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H10FNO5 |
|---|---|
Poids moléculaire |
291.23 g/mol |
Nom IUPAC |
4-fluoro-2-nitro-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10FNO5/c15-11-7-12(16(19)20)10(14(17)18)6-13(11)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
CXMUKGHIUKRTND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
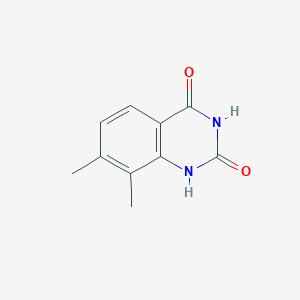

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
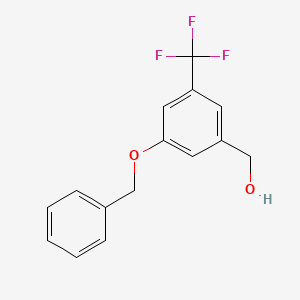
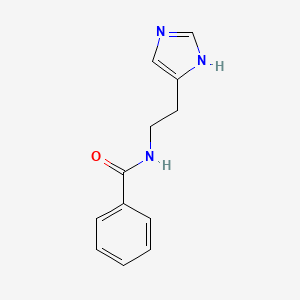
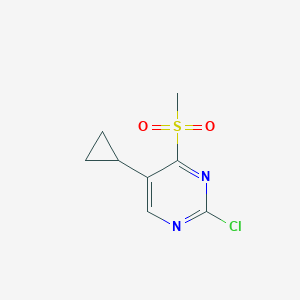
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

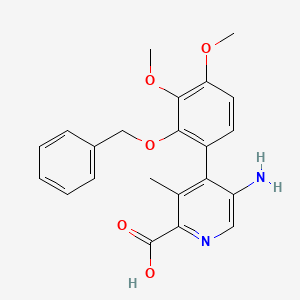
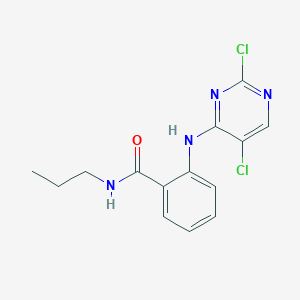
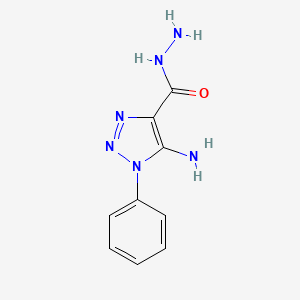

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
